molecular formula C14H17N3O3 B8568734 2(1H)-Quinolinone, 1-butyl-4-(methylamino)-3-nitro- CAS No. 133306-49-7

2(1H)-Quinolinone, 1-butyl-4-(methylamino)-3-nitro-

Cat. No. B8568734
M. Wt: 275.30 g/mol
InChI Key: JVVIXBPGVDQINQ-UHFFFAOYSA-N
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Patent
US04994468

Procedure details

11 g (0.039 mole) of Compound d obtained in Reference Example 4 was dissolved in 100 ml of tetrahydrofuran, and 30 ml (0.39 mole) of 40% methylamine was added with ice cooling, followed by stirring at room temperature for one hour. Then, the solvent was evaporated under reduced pressure, and water was added to the residues. The precipitate was collected by filtration and dried, to afford 9.2 g of Compound w (yield: 87%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Cl)=[C:7]([N+:16]([O-:18])=[O:17])[C:6]1=[O:19])[CH2:2][CH2:3][CH3:4].[CH3:20][NH2:21]>O1CCCC1>[CH2:1]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([NH:21][CH3:20])=[C:7]([N+:16]([O-:18])=[O:17])[C:6]1=[O:19])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(CCC)N1C(C(=C(C2=CC=CC=C12)Cl)[N+](=O)[O-])=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residues
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)N1C(C(=C(C2=CC=CC=C12)NC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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